molecular formula C26H23NO4 B12156118 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one

Cat. No.: B12156118
M. Wt: 413.5 g/mol
InChI Key: YZNQVWVHXPGDRZ-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one” is a complex organic compound with an intriguing structure. Let’s break it down:

  • The benzoxazole moiety (1,3-benzoxazol-2-yl) contributes to its aromatic character.
  • The methoxyphenyl group (2-methoxyphenyl) adds electron density and influences reactivity.
  • The propenone fragment (1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one) contains a conjugated double bond, making it potentially interesting for various applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate starting materials. For instance:

    Benzoxazole Formation: Start with 2-aminophenol and an appropriate carboxylic acid derivative (e.g., salicylic acid). Cyclization under acidic conditions yields the benzoxazole ring.

    Arylation and Alkylation: Introduce the methoxyphenyl and propan-2-yloxyphenyl groups using arylation and alkylation reactions.

    Propenone Formation: The final step involves the formation of the propenone moiety.

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: Reduction of the carbonyl group may yield an alcohol.

    Substitution: The phenyl rings are susceptible to electrophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or PCC.

    Reduction: Reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Major Products::
  • Oxidation: Hydroxylated derivatives.
  • Reduction: Alcohols.
  • Substitution: Various substituted products.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.

    Materials Science: As a building block for functional materials.

    Biological Studies: Exploring its interactions with biological targets.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific cellular pathways, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with benzoxazole and phenyl moieties exhibit similar reactivity. Notable examples include benzoxazoles with different substituents.

: Example structure: PubChem

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-(4-propan-2-yloxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H23NO4/c1-17(2)30-20-14-12-18(13-15-20)25(28)21(16-19-8-4-6-10-23(19)29-3)26-27-22-9-5-7-11-24(22)31-26/h4-17H,1-3H3/b21-16+

InChI Key

YZNQVWVHXPGDRZ-LTGZKZEYSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CC=C2OC)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.